molecular formula C12H17N5O2 B11851983 Adenosine, 2',3'-dideoxy-2-ethyl- CAS No. 122970-31-4

Adenosine, 2',3'-dideoxy-2-ethyl-

Cat. No.: B11851983
CAS No.: 122970-31-4
M. Wt: 263.30 g/mol
InChI Key: OZAGYDCENWIMHB-IONNQARKSA-N
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Description

“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often studied for their potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The unique structure of this compound, featuring a purine base attached to a tetrahydrofuran ring, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment to the Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring through glycosylation reactions.

    Introduction of the Amino and Ethyl Groups: Functional groups such as amino and ethyl groups are introduced through selective substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Optimization of Reaction Conditions: Using catalysts and optimized reaction conditions to increase yield and purity.

    Scale-Up Processes: Implementing large-scale reactors and continuous flow systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

“((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, it is investigated for its interactions with enzymes and nucleic acids, providing insights into cellular processes.

Medicine

In medicine, the compound is explored for its potential antiviral and anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, it may be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes and nucleic acids. The compound may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structural features.

    Vidarabine: An antiviral drug with a similar purine base.

    Ribavirin: Another antiviral compound with a comparable structure.

Uniqueness

The uniqueness of “((2S,5R)-5-(6-Amino-2-ethyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” lies in its specific stereochemistry and functional groups, which may confer distinct biological activities and therapeutic potential.

Biological Activity

Adenosine, 2',3'-dideoxy-2-ethyl- is a modified nucleoside analog that plays a significant role in biological systems due to its structural characteristics and interactions with cellular components. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

Adenosine, 2',3'-dideoxy-2-ethyl- has the molecular formula C₁₂H₁₇N₅O₂. It is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, replaced by hydrogen atoms, making it a dideoxynucleoside. The presence of an ethyl group on the adenine moiety further distinguishes it from other adenosine derivatives, potentially influencing its biological interactions and efficacy.

Compound Name Molecular Formula Key Differences
AdenosineC₁₀H₁₃N₅O₄PContains hydroxyl groups at 2' and 3' positions.
2',3'-DideoxyadenosineC₁₀H₁₃N₅O₂Lacks hydroxyl groups but no N-substitution.
Adenosine, 2',3'-dideoxy-2-ethyl-C₁₂H₁₇N₅O₂Has an ethyl group on the sugar rather than nitrogen.
2',3'-Dideoxy-N,N-diethyladenosineC₁₄H₂₁N₅O₂Contains two ethyl substitutions on nitrogen.

The biological activity of Adenosine, 2',3'-dideoxy-2-ethyl- is primarily linked to its role as a nucleoside analog. It interacts with various enzymes involved in nucleotide metabolism, such as kinases and polymerases. These interactions can lead to:

  • Inhibition of Viral Replication : Similar compounds have shown antiviral properties by disrupting viral replication mechanisms.
  • Alteration of Enzyme Kinetics : By competing with natural nucleotides for active sites on enzymes, this compound can influence DNA replication and repair processes.

Research indicates that such compounds may also impact cellular pathways related to cell proliferation and apoptosis, providing insights into their potential therapeutic applications.

Antiviral Activity

Studies have demonstrated that nucleoside analogs like Adenosine, 2',3'-dideoxy-2-ethyl- can inhibit viral replication. For example:

  • In Vitro Studies : Various assays have shown that this compound can reduce the replication rates of specific viruses by interfering with their nucleic acid synthesis pathways.
  • Clinical Relevance : Similar compounds are being explored for their use in treating viral infections such as HIV and hepatitis.

Interaction Studies

Recent research has focused on the binding affinity of Adenosine, 2',3'-dideoxy-2-ethyl- to key enzymes:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, potentially impacting cancer cell proliferation.
  • Polymerase Interaction : Binding studies indicate that the compound can alter the activity of DNA polymerases, suggesting a role in modulating DNA synthesis.

Case Studies

  • Cancer Treatment : A study involving mice bearing Ehrlich ascites tumor cells demonstrated that analogs similar to Adenosine, 2',3'-dideoxy-2-ethyl- significantly inhibited tumor growth and increased survival times when administered via injection .
  • Deficiency Disorders : Research on adenosine deaminase deficiency (DADA2) has highlighted the importance of adenosine metabolism in immune responses. Patients with DADA2 exhibit symptoms that may be alleviated by manipulating adenosine levels through analogs like Adenosine, 2',3'-dideoxy-2-ethyl- .

Properties

CAS No.

122970-31-4

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

[(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C12H17N5O2/c1-2-8-15-11(13)10-12(16-8)17(6-14-10)9-4-3-7(5-18)19-9/h6-7,9,18H,2-5H2,1H3,(H2,13,15,16)/t7-,9+/m0/s1

InChI Key

OZAGYDCENWIMHB-IONNQARKSA-N

Isomeric SMILES

CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N

Canonical SMILES

CCC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N

Origin of Product

United States

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